1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol
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Overview
Description
Hennadiol is a natural product derived from the plant Mallotus, which belongs to the Euphorbiaceae family . It is known for its diverse biological activities and has been the subject of various scientific studies. The compound has a molecular formula of C30H50O2 and a molecular weight of 442.728 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hennadiol can be synthesized through several methods. One common synthetic route involves the reduction of 30-Oxolupeol using sodium tetrahydroborate in ethanol at temperatures ranging from 0°C to 20°C . The reaction mixture is stirred at room temperature until the starting material disappears. The reaction is then quenched by pouring the medium onto water, followed by extraction with ethyl acetate. The ethyl acetate layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude product .
Industrial Production Methods
Industrial production of Hennadiol typically involves the extraction of the compound from the Mallotus plant. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate Hennadiol .
Chemical Reactions Analysis
Types of Reactions
Hennadiol undergoes various types of chemical reactions, including:
Reduction: Hennadiol can be reduced using sodium tetrahydroborate in ethanol.
Oxidation: The compound can be oxidized under specific conditions to yield different products.
Substitution: Hennadiol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Reduction: Sodium tetrahydroborate in ethanol at 0°C to 20°C.
Oxidation: Specific oxidizing agents and conditions depending on the desired product.
Substitution: Various reagents depending on the functional groups involved.
Major Products Formed
Reduction: The reduction of Hennadiol yields a white amorphous solid.
Oxidation and Substitution: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Hennadiol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various chemical studies.
Biology: Investigated for its antioxidant and enzyme inhibitory properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Hennadiol involves its interaction with various molecular targets and pathways. The compound exhibits its effects through:
Antioxidant Activity: Hennadiol scavenges free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound inhibits specific enzymes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Hennadiol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Lupeol: Another triterpenoid with anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Ursolic Acid: Exhibits anti-inflammatory and antioxidant properties.
Properties
IUPAC Name |
1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUAKACHFYTNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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